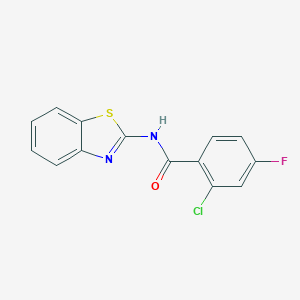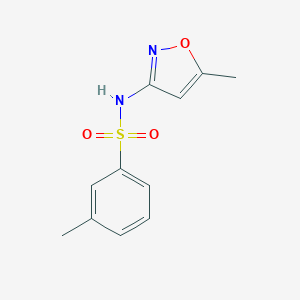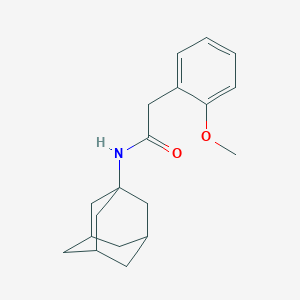
N-(1-adamantyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2-(2-methoxyphenyl)acetamide, commonly known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the late 1970s. It is a prodrug of Modafinil, which means that it is metabolized in the liver to produce Modafinil. Adrafinil is known for its cognitive enhancing properties and has been used in scientific research to study its effects on the human brain.
Mécanisme D'action
Adrafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood. Adrafinil also increases the levels of orexin, a neuropeptide that plays a key role in regulating sleep-wake cycles.
Biochemical and Physiological Effects:
Adrafinil has been shown to increase wakefulness and alertness, improve memory and cognitive function, and reduce fatigue. It has also been shown to increase the levels of certain hormones in the body, including cortisol and growth hormone.
Avantages Et Limitations Des Expériences En Laboratoire
Adrafinil has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been extensively studied for its effects on the brain and has a well-established safety profile. However, Adrafinil has some limitations, including its low solubility in water and its potential to cause liver toxicity with long-term use.
Orientations Futures
There are several potential future directions for research on Adrafinil. One area of interest is its potential use in treating various neurological disorders, including Alzheimer's disease and ADHD. Adrafinil may also have applications in the field of sports medicine, as it has been shown to improve athletic performance and reduce fatigue. Additionally, research on the long-term effects of Adrafinil use is needed to better understand its safety profile and potential risks.
Méthodes De Synthèse
Adrafinil is synthesized by the reaction of 2-(2-methoxyphenyl)acetic acid with 1-adamantylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure Adrafinil.
Applications De Recherche Scientifique
Adrafinil has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, attention, and alertness in both healthy individuals and those with cognitive impairments. Adrafinil has also been used in scientific research to study its effects on the brain and its potential use in treating various neurological disorders.
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)9-18(21)20-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Clé InChI |
GPQHMPRFFMZCEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
COC1=CC=CC=C1CC(=O)NC23CC4CC(C2)CC(C4)C3 |
Solubilité |
7.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



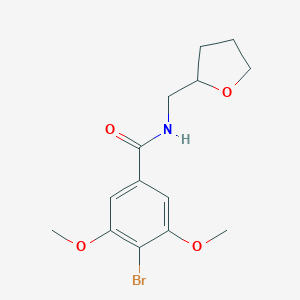
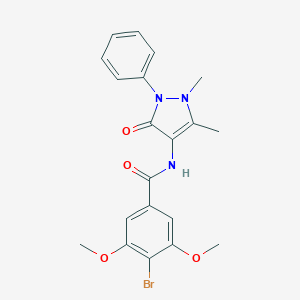
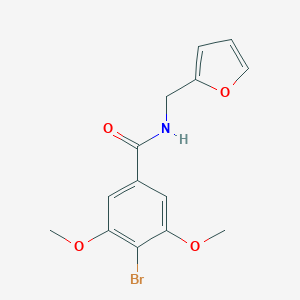
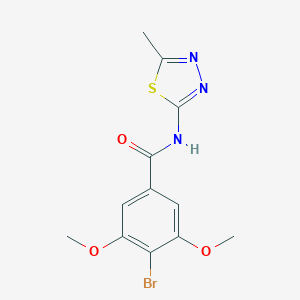
![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)

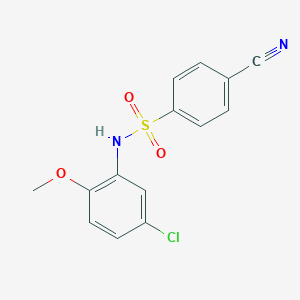

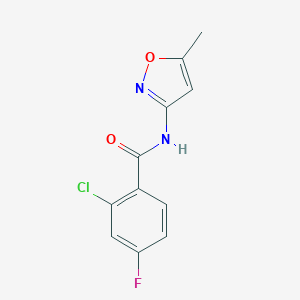
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

